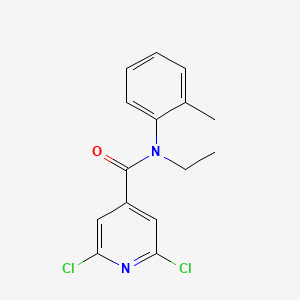

Methyl 3-azidopyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity

Methyl 3-azidopyridine-2-carboxylate and its derivatives exhibit antimicrobial properties. For example, derivatives of methyl-2-aminopyridine-4-carboxylate have been synthesized and shown to possess significant in vitro antimicrobial activity. These compounds have been structurally characterized and tested against various microbial strains, indicating potential applications in antimicrobial drug development (Nagashree et al., 2013).

Anticancer Agent and Methemoglobinemia Management

The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, related to methyl 3-azidopyridine-2-carboxylate, acts as a potent ribonucleotide reductase inhibitor with activity against cancer. Its administration can induce methemoglobinemia, a condition that requires careful management, including the use of methylene blue as a therapeutic antidote. This highlights the compound's relevance in oncology and the importance of managing its side effects (Kunos et al., 2012).

Bioactive Agent for Sarcoidosis Treatment

Spectroscopic and quantum chemical studies on Methyl 6-Aminopyridine-3-carboxylate, a closely related compound, have shown it to be a potent bioactive agent. Molecular docking studies suggest its efficacy in treating sarcoidosis, a disease that causes inflammatory cells to form in different parts of the body. This research underlines the compound's potential in drug development for sarcoidosis treatment (Pandimeena et al., 2021).

Electrocatalytic Carboxylation with CO2

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid demonstrates a novel approach to chemical synthesis involving methyl 3-azidopyridine-2-carboxylate derivatives. This method avoids the use of volatile and toxic solvents, highlighting the compound's utility in green chemistry applications (Feng et al., 2010).

特性

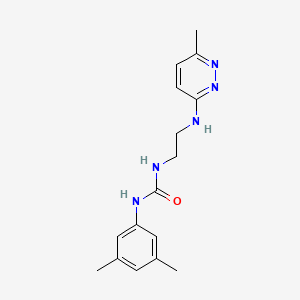

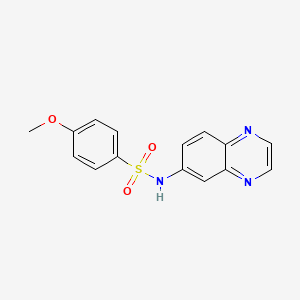

IUPAC Name |

methyl 3-azidopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)6-5(10-11-8)3-2-4-9-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYIBJOMOPQKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-azidopyridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2682364.png)

![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)